4-amino-N-(2,5-dichlorophenyl)benzenesulfonamide
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Overview
Description
4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2,5-dichlorophenyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2,5-dichloroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The resulting 2,5-dichloroaniline is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions precisely, which is crucial for the production of high-purity compounds.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield sulfinamide or sulfenamide derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration, due to the electron-donating nature of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or sulfenamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antibacterial agent due to its structural similarity to other sulfonamides.
- Explored for its anti-inflammatory properties.
Industry:
- Utilized in the development of dyes and pigments.
- Employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-amino-N-(2,5-dichlorophenyl)benzenesulfonamide involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Molecular Targets and Pathways:
Dihydropteroate Synthase: The primary target in bacterial cells.
Folic Acid Pathway: Disruption of this pathway leads to bacteriostatic effects.
Comparison with Similar Compounds
- 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
- 4-Amino-N-(2,4-dichlorophenyl)benzenesulfonamide
Comparison:
- Structural Differences: The position of the chlorine atoms on the aromatic ring varies, which can influence the compound’s reactivity and biological activity.
- Biological Activity: The specific positioning of substituents can affect the binding affinity to biological targets, leading to differences in antibacterial potency and spectrum of activity.
4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide stands out due to its unique substitution pattern, which may confer distinct biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-amino-N-(2,5-dichlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-8-1-6-11(14)12(7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPSQYCUSDJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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